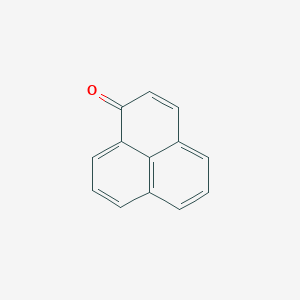

Phenalen-1-one

説明

Origin and Significance as a Phytoalexin-Derived Compound

Research highlights the origin of phenalen-1-one and its derivatives as compounds derived from plant phytoalexins. Phytoalexins are antimicrobial compounds synthesized by plants in response to infection by pathogens such as fungi or bacteria, acting as a part of the plant's defense mechanism. nih.gov

Specific examples of phenalenone-type phytoalexins have been isolated from plants like the banana plant (Musa acuminata), where their synthesis is triggered by fungal infection. nih.govcapes.gov.br These natural phenalenones have demonstrated biological activities, including moderate-to-good activity against fungi. acs.org The study of these naturally occurring phenalenone derivatives provides insights into their biological roles and serves as inspiration for the synthesis of related compounds with potential applications. nih.govcapes.gov.br

This compound as a Fundamental Tricyclic Aromatic Ketone in Chemical Research

This compound is considered a fundamental tricyclic aromatic ketone in chemical research due to its core structure and reactivity. cymitquimica.comontosight.ai Its fused ring system and the presence of the ketone group contribute to its unique chemical behavior. cymitquimica.com Phenalenone is known to undergo various chemical reactions, including oxidation and reduction. cymitquimica.com Its structure allows for electrophilic substitution reactions on the aromatic ring, enabling the introduction of different substituents and the synthesis of a wide range of derivatives.

The synthesis of the phenalenone tricyclic core can be achieved through various methods, including Friedel-Crafts acylation reactions. researchgate.net The compound is typically a yellowish to brown solid at room temperature and exhibits fluorescence, making it of interest in photochemical applications. cymitquimica.com

Overview of Key Research Disciplines Involving this compound and its Derivatives

This compound and its derivatives are investigated across several key research disciplines:

Photochemistry and Materials Science: this compound is recognized as an efficient photosensitizer, particularly known for its ability to produce singlet oxygen with a high quantum yield upon irradiation with blue light. acs.org This property makes it valuable in applications such as photodynamic therapy (PDT) and antimicrobial photodynamic therapy (aPDT). acs.orgnih.gov Derivatives are being engineered to optimize their effectiveness in these applications, for instance, by adding cationic substituents to enhance interaction with bacterial surfaces. Phenalenone and its derivatives also have potential applications in the development of organic semiconductors and dyes. cymitquimica.com

Organic Synthesis: this compound serves as a precursor in the synthesis of complex organic molecules and various polycyclic aromatic hydrocarbons and their derivatives. ontosight.ai Its structure allows for diverse chemical transformations, facilitating the creation of new compounds with tailored properties. Research explores improved synthetic routes and the preparation of new functionalized phenalenone derivatives. acs.orgresearchgate.netresearchgate.net

Medicinal Chemistry and Biology: Natural and synthetic phenalenone-containing compounds exhibit a range of biological activities, including antifungal, antiprotozoal, bactericidal, and cytotoxic activity against human cancer cells. d-nb.infonih.gov Research investigates the potential of phenalenone derivatives as antimicrobial agents, particularly in combating antibiotic-resistant pathogens through aPDT. acs.orgfrontiersin.org Studies also explore their activity against parasites like Leishmania species, with some derivatives showing comparable or better anti-leishmanial activities than existing drugs. researchgate.netd-nb.infonih.gov The mechanism of action often involves the generation of reactive oxygen species (ROS), leading to cellular damage in target organisms. d-nb.infonih.gov

Research findings highlight the potential of phenalenone derivatives in various applications. For example, studies have shown the efficacy of certain phenalenone derivatives in reducing bacterial growth in biofilms. frontiersin.org

Selected Research Data on Phenalenone Derivatives in Antimicrobial Studies:

| Compound | Organism Tested | Incubation Time (min) | Light Exposure | Log₁₀ Reduction (CFU) | Reference |

| SAPYR | Streptococcus mutans | 5 | Yes | ≥ 3.0 | frontiersin.org |

| SAPYR | Actinomyces naeslundii | 20 | Yes | ≥ 3.0 | frontiersin.org |

| SAPYR | Escherichia coli | 30 | Yes | > 2.0 | frontiersin.org |

| SA-PN-05 | S. mutans, A. naeslundii, E. coli | 5 | Yes | Significant | frontiersin.org |

Further research continues to explore the synthesis of new phenalenone derivatives with enhanced properties and to elucidate their mechanisms of action for various applications. acs.orgd-nb.infonih.gov

特性

IUPAC Name |

phenalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBGWPHHLRSTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC(=O)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203278 | |

| Record name | Phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-39-0 | |

| Record name | Phenalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenalen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenalen-1-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENALENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVU6EX9G8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Phenalen-1-one

Regioselective Functionalization of Phenalen-1-one

Nitration Reactions and Isomer Identification (e.g., 2-, 5-, and 6-nitrophenalenone)

Nitration of this compound can yield various nitro-substituted isomers, with the substitution pattern depending on the reaction conditions. Studies have investigated the nitration of phenalenone using different nitrating agents, such as mixed inorganic acids (nitric acid and sulfuric acid) and NO₂-O₃ in aprotic solvents. oup.com These reactions preferentially afford the nitration products 2-nitrophenalenone and 5-nitrophenalenone. oup.comresearchgate.net The formation of the 6-nitro derivative of phenalenone has been observed specifically in nitration reactions utilizing sulfuric acid. oup.com

Detailed analysis of the nitration products obtained with fuming nitric acid in 97% sulfuric acid at 0°C revealed the formation of three main nitration products. oup.com The isomers were identified as 5-nitrophenalenone, 6-nitrophenalenone, and 2-nitrophenalenone, in descending order of yield. oup.com

| Isomer | Approximate Yield (Fuming HNO₃ in 97% H₂SO₄ at 0°C) |

| 5-nitrophenalenone | ~55% |

| 6-nitrophenalenone | 24% |

| 2-nitrophenalenone | 20% |

Nitration using fuming nitric acid in 70% sulfuric acid at 85°C for 6.5 hours also yielded nitration products. oup.com Besides the mononitro derivatives, dinitro derivatives and oxidative decomposition products like 3-nitro- and 4-nitronaphthalic anhydride were also isolated from the reaction mixture under certain conditions. oup.com

Sulfonation Reactions and Regioisomer Analysis (e.g., 1H-phenalen-1-one-5-sulfonate)

Sulfonation of 1H-phenalen-1-one has been explored, leading to the formation of sulfonated derivatives. Treatment of 1H-phenalen-1-one in 95% H₂SO₄ at 180°C for an extended period (2 days) results in a highly water-soluble red dye. researchgate.netresearchgate.net While earlier reports suggested this reaction produced the 2-substituted sulfonato adduct, more recent detailed spectroscopic studies, including ¹H NMR spectroscopy with spin-decoupling and steady-state NOE-difference experiments, have revealed the product to be 1H-phenalen-1-one-5-sulfonate. researchgate.netresearchgate.net This highlights the importance of rigorous structural characterization in determining the regiochemistry of substitution reactions on the this compound core.

Synthesis of Complex this compound Derivatives

The synthesis of more complex this compound derivatives is essential for tailoring their properties for specific applications. Several strategies have been developed for introducing diverse functionalities onto the this compound scaffold.

Chloromethylation and Subsequent Nucleophilic Substitution for Diverse Functionalities

Chloromethylation of this compound provides a versatile intermediate for subsequent nucleophilic substitution reactions. Treating this compound with paraformaldehyde and hydrochloric acid yields 2-(chloromethyl)-1H-phenalen-1-one (PNCl). acs.org This reaction can be improved by using microwave activation, which significantly reduces the reaction time and increases the yield. acs.org For instance, microwave irradiation can reduce the reaction time from hours to minutes and improve the yield to approximately 51%.

The resulting 2-(chloromethyl)-1H-phenalen-1-one can then undergo various nucleophilic substitution reactions to introduce different functional groups. Examples include:

Azide Formation: Reaction with sodium azide produces 2-(azidomethyl)-phenalen-1-one with high yields (e.g., 93%). acs.org This azide derivative is a valuable precursor for click chemistry. acs.org

Thiolation: Substitution with potassium thioacetate affords thioacetate derivatives, which can be hydrolyzed under basic conditions to yield thiols. acs.org A reported yield for the thioacetate derivative is 77%. acs.org

Thiocyanate Formation: Reaction with KSCN can yield the thiocyanate derivative, such as 2-(thiocyanatomethyl)-1H-phenalen-1-one, with a reported yield of 47%. acs.org

Hydroxylation: Chloromethyl phenalenone derivatives can be converted to hydroxylated products through nucleophilic substitution with hydroxide sources. This approach allows for regioselective hydroxylation, for example, at the 9-position, while preserving the core photophysical properties.

Huisgen Cycloaddition (Click Chemistry) for Advanced Functionalization

The azide-alkyne Huisgen cycloaddition, a prominent "click chemistry" reaction, is a powerful tool for the advanced functionalization of this compound derivatives. acs.orgwikipedia.orgwikipedia.org The 2-(azidomethyl)-phenalen-1-one derivative, obtained from chloromethylation and subsequent azide formation, is a suitable precursor for this reaction. acs.org

Reacting 2-(azidomethyl)-phenalen-1-one with propargylated compounds, such as methyl propiolate or N-BOC-propargylamine, enables efficient coupling. acs.org These cycloaddition reactions typically proceed quickly and cleanly at room temperature, yielding the corresponding triazole derivatives in nearly quantitative yields. acs.org For example, the reaction with methyl propiolate yields ester derivatives, which can be subsequently hydrolyzed to produce carboxylic acid derivatives. acs.org These functionalized derivatives are important for applications like bioconjugation. acs.org

The copper(I)-catalyzed variant of the Huisgen cycloaddition is particularly notable for its efficiency and regioselectivity, typically yielding the 1,4-regioisomer of the 1,2,3-triazole. wikipedia.orgwikipedia.org

Introduction of Cationic Substituents for Targeted Applications

Introducing cationic substituents onto the this compound core is a strategy used to enhance its properties for specific applications, particularly in antimicrobial photodynamic therapy (aPDT). researchgate.netkarger.com Cationic substituents can improve the electrostatic interactions between the photosensitizer and the negatively charged surfaces of target microorganisms, thereby optimizing antimicrobial efficacy. researchgate.net

This compound derivatives engineered with cationic groups have shown rapid bacterial inactivation. The coupling between phenalenone and cationic moieties, such as triazolium salts, can be achieved through methods like copper-catalyzed azide-alkyne cycloaddition followed by alkylation. researchgate.net This approach allows for the synthesis of phenalenone-triazolium salt derivatives with significant photoinactivation activities, particularly against Gram-positive bacterial strains. researchgate.net

Synthesis of Phenylphenalenone Scaffolds (e.g., 8-phenylphenalenones)

Phenylphenalenones are a class of natural products containing the phenalenone core substituted with a phenyl ring. mdpi.comresearchgate.netacs.org These compounds are found in certain plant families and exhibit various biological activities. db-thueringen.demdpi.com While some phenylphenalenone isomers, such as 4-, 6-, and 9-phenylphenalenones, have been more extensively studied, the synthesis and properties of 7- and 8-phenylphenalenones have received less attention. researchgate.net

The synthesis of phenylphenalenone scaffolds is important because these compounds are often found in low amounts in natural sources, making synthesis a practical route for obtaining sufficient quantities for research and potential commercial use. mdpi.comresearchgate.netresearchgate.net

Synthesis of Phenalenone-Triazolium Salt Derivatives

The synthesis of phenalenone-triazolium salt derivatives has emerged as a significant area of research, particularly due to their potential applications as photosensitizers in antimicrobial photodynamic therapy (aPDT) researchgate.netnih.gov. This compound (PN) is recognized as an efficient photosensitizer with a high singlet oxygen quantum yield researchgate.netmdpi.comuva.nl. Coupling this property with the antimicrobial activities of stable aromatic quaternary ammonium salts, such as triazolium salts, presents a promising strategy for developing innovative antimicrobial treatments researchgate.netnih.govuva.nl.

The synthesis of phenalenone-triazolium salt derivatives typically involves a multi-step process, often utilizing "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by N-alkylation researchgate.netmdpi.commdpi.com. This approach allows for the regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are then converted into the corresponding triazolium salts through alkylation mdpi.com.

A general synthetic strategy involves the coupling of phenalenone or a phenalenone derivative bearing an alkyne or azide group with a complementary azide or alkyne moiety, respectively, via CuAAC researchgate.netmdpi.com. This reaction is commonly carried out in organic media, such as dichloromethane, using copper iodide, diisopropylethylamine, and acetic acid as catalysts mdpi.com. Following the cycloaddition, the resulting triazole intermediate undergoes N-alkylation. This alkylation step can be performed using various alkylating agents, such as methyl iodide or 2-(bromomethyl)-1H-phenalen-1-one, to generate the cationic triazolium salt researchgate.netmdpi.com.

Research findings indicate that this synthetic methodology allows for the preparation of a variety of phenalenone-triazolium salts with different substituents researchgate.netmdpi.com. Studies have shown that many of these synthesized compounds retain the high singlet oxygen quantum yield characteristic of the parent this compound molecule researchgate.netmdpi.com.

Detailed research has explored the synthesis of specific phenalenone-triazolium salt derivatives. For instance, the synthesis of compounds 7 and 8 from a propargyl precursor (compound 3) has been reported using CuAAC researchgate.netmdpi.com. The reaction conditions involved the use of benzyl azide, CuI, diisopropylethylamine, and acetic acid in dichloromethane, stirred at room temperature mdpi.com. Compound 7 was synthesized with a good yield (74%), while compound 8 was obtained with a lower yield (18%) after a longer reaction time mdpi.com.

Further derivatization to form the triazolium salts was achieved through alkylation. Two general procedures for alkylation have been described: methylation using methyl iodide and "phenalenomethylation" using 2-(bromomethyl)-1H-phenalen-1-one mdpi.com. These procedures involve reacting the triazole compound with an excess of the alkylating agent mdpi.com.

The synthesized phenalenone-triazolium salt derivatives have been characterized, and their properties, such as water solubility, have been assessed mdpi.com. Studies have also investigated their photoinactivation properties against various bacterial strains researchgate.netmdpi.com. Minimum Inhibitory Concentrations (MIC) values have been determined for these derivatives, demonstrating significant photoinactivation activities, particularly against Gram-positive bacterial strains researchgate.netmdpi.com.

An example of data related to the synthesis and evaluation of these compounds is presented in the table below, summarizing representative examples of phenalenone-triazolium salt derivatives and some associated findings from research.

| Compound | Precursor | Alkylating Agent | Key Synthesis Method | Singlet Oxygen Quantum Yield (Φ∆) | Notes |

| Compound 7 | Propargyl precursor (Compound 3) | - | CuAAC with Benzyl Azide | Retained (close to unity) researchgate.net | Synthesized in 74% yield mdpi.com. |

| Compound 8 | Propargyl precursor (Compound 3) | - | CuAAC with another azide | Retained (close to unity) researchgate.net | Synthesized in 18% yield mdpi.com. |

| Methylated Triazolium Salts (e.g., 4a–10a) | Corresponding Triazoles (e.g., 4–10) | Methyl Iodide (MeI) | N-Alkylation | Retained (close to unity) researchgate.net | Showed photoinactivation activity researchgate.netmdpi.com. |

| Phenalenomethylated Triazolium Salts (e.g., 4b–10b) | Corresponding Triazoles (e.g., 4–10) | 2-(bromomethyl)-1H-phenalen-1-one | N-Alkylation | Retained (close to unity) researchgate.net | Showed photoinactivation activity researchgate.netmdpi.com. |

This synthetic route provides access to a library of phenalenone derivatives bearing triazolium groups, allowing for the exploration of structure-activity relationships in the context of photodynamic applications mdpi.com.

Computational and Theoretical Investigations of Phenalen-1-one

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. It has been applied to study various aspects of phenalen-1-one, including its potential as a photosensitizer and its electron transfer capabilities.

Modeling of Photosensitizer Mechanisms

This compound is known to act as a photosensitizer, capable of generating reactive oxygen species (ROS) upon light activation . DFT calculations have been employed to model the photosensitizer mechanisms of this compound in different environments, such as aqueous and lipid media nih.govresearchgate.net. These studies aim to elucidate the pathways involved in the generation of ROS, specifically singlet oxygen (¹O₂) and superoxide radicals (O₂•⁻).

Theoretical studies using DFT have investigated the single electron transfer reactions between this compound in its basal, excited, oxidized, and reduced states with oxygen molecules nih.govresearchgate.net. The photosensitizer capacity in aqueous media has been explored through both Type I (electron transfer) and Type II (energy transfer to oxygen) mechanisms nih.govresearchgate.net. In lipid media, the photosensitizer ability of this compound has been primarily attributed to the Type II mechanism nih.govresearchgate.net. Research indicates that the photosensitizing efficiency of this compound is significantly influenced by the reaction medium nih.govresearchgate.net.

DFT simulations are also used to predict absorption spectra and frontier molecular orbitals, which are crucial for understanding the electronic transitions involved in photoexcitation . Comparing calculated UV-Vis absorption bands with experimental data helps validate the theoretical models .

Prediction of Electron Transfer Reactions

Electron transfer processes are fundamental to the reactivity of many organic compounds, including this compound. DFT calculations are valuable tools for predicting the likelihood and pathways of electron transfer reactions involving this compound. These predictions are based on the analysis of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and their energy levels .

Studies have utilized DFT to predict HOMO-LUMO gaps and redox potentials, which are key indicators of a molecule's propensity to donate or accept electrons . The ability of this compound to participate in electron transfer reactions can contribute to its reactivity in various systems . For instance, electron transfer from the excited photosensitizer to surrounding substrates is a deactivation pathway in some cases scispace.com.

DFT calculations have also provided insights into the mechanism of polyketide cyclization leading to the phenalenone core, involving steps like aldol condensation and ring opening, with the assistance of enzymes ebi.ac.uk.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate the structural and physicochemical properties of compounds with their biological activities. These studies can help in identifying key molecular descriptors that influence activity and in designing new compounds with improved properties.

Correlation of Electronic Structure (e.g., Lowest Unoccupied Molecular Orbital (LUMO) Energy) with Biological Activity

QSAR studies involving this compound derivatives have explored the relationship between their electronic structure and biological activity. A notable electronic descriptor used in such studies is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO energy is related to a molecule's electron-accepting ability, which can be relevant in various biological processes, including interactions with biological targets and the generation of reactive species.

Semi-empirical calculations in QSAR studies on nitrated phenalenone derivatives have shown a correlation between lower LUMO energy and greater mutagenic activity within that specific series of compounds oup.com. This suggests that the electron-withdrawing nature associated with a lower LUMO energy might play a role in their biological effects oup.com. However, this correlation was noted to be dependent on the specific compound series and did not necessarily extend to compounds with different aromatic ring systems due to variations in properties like hydrophobicity oup.com.

QSAR studies can also highlight the impact of other electronic descriptors, such as chemical softness and chemical hardness, on biological activities like antitubercular effects, indicating that substituents influencing molecular reactivity can be important for activity jbiochemtech.com.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of this compound in different environments and its interactions with other molecules, including biological targets.

MD simulations can be used to study solvation effects on this compound using explicit solvent models, such as water or ethanol . These simulations help understand how the solvent environment influences the compound's conformation, stability, and reactivity.

Furthermore, MD simulations are employed to investigate the interactions of this compound derivatives with biological macromolecules, such as proteins. For example, MD simulations have been used to assess the stability of complexes formed between phenalenone derivatives and proteins like human glucose transporter 1 (hGLUT1) or chaperone proteins like DnaK nih.govnih.gov. These simulations can provide dynamic information about the binding mode and stability of the complex over time, which is valuable in the context of drug discovery and understanding mechanisms of action nih.govnih.gov.

Biological Activities and Therapeutic Potential of Phenalen-1-one Derivatives

Antimicrobial Photodynamic Therapy (aPDT)

Antimicrobial photodynamic therapy mediated by phenalen-1-one derivatives involves the light-induced generation of ROS, primarily singlet oxygen, which leads to damage and inactivation of microbial cells. rsc.org This mechanism offers an alternative approach to conventional antimicrobial treatments, potentially mitigating issues of resistance. rsc.org

Studies have shown the efficacy of this compound derivatives against both Gram-positive and Gram-negative bacteria. For instance, the derivative SAPYR (1-((1-Oxo-1H-phenalen-2-yl)methyl)-pyridinium chloride) has demonstrated significant antimicrobial effects on Escherichia coli (a Gram-negative bacterium) and Streptococcus mutans and Actinomyces naeslundii (Gram-positive bacteria) in biofilm models. researchgate.netnih.gov In one study, aPDT with SAPYR resulted in a reduction of E. coli CFU by >2 log₁₀ after 30 minutes of incubation and light activation. researchgate.netnih.gov Another study investigating various this compound derivatives against planktonic cultures of E. coli and Enterococcus faecalis (Gram-positive) showed that different derivatives exhibited varying levels of efficacy, with some achieving significant log₁₀ reductions in bacterial survival rates upon light activation. rsc.org

Here is a summary of bacterial reduction data for SAPYR against select planktonic bacteria:

| Bacterial Species | SAPYR Concentration | Incubation Time | Light Activation | Log₁₀ Reduction (CFU) | Citation |

| Streptococcus mutans | Not specified | 5 min | Yes | >3 | researchgate.netnih.gov |

| Actinomyces naeslundii | Not specified | 20 min | Yes | >3 | researchgate.netnih.gov |

| Escherichia coli | Not specified | 30 min | Yes | >2 | researchgate.netnih.gov |

While the provided search results primarily focus on antibacterial activity, this compound derivatives, as photosensitizers generating reactive oxygen species, are expected to exhibit activity against fungal pathogens as well, similar to other aPDT agents. One search result mentions the effect of another photosensitizer (Photodithazine) against Candida albicans, C. tropicalis, and C. glabrata biofilms, indicating the general applicability of aPDT to fungal infections. tandfonline.com However, specific detailed research findings on the efficacy of this compound derivatives directly against Candida albicans were not prominently featured in the provided snippets.

This compound derivatives have shown significant potential in inactivating polymicrobial biofilms, which are often more resistant to antimicrobials than planktonic cultures. mdpi.com Studies have specifically investigated their efficacy against biofilms composed of key periodontal pathogens such as Actinomyces naeslundii, Fusobacterium nucleatum, and Porphyromonas gingivalis. frontiersin.orgresearchgate.netnih.govresearchgate.net

In a study using a polymicrobial biofilm model consisting of A. naeslundii, F. nucleatum, and P. gingivalis, aPDT with SAPYR achieved substantial reduction rates. frontiersin.orgnih.govresearchgate.net

Here is a summary of log₁₀ reduction rates for SAPYR and SAGUA against a polymicrobial periodontal biofilm:

| Photosensitizer | Biofilm Composition | Log₁₀ Reduction (CFU) | Citation |

| SAPYR | A. naeslundii, F. nucleatum, P. gingivalis | 4.4–6.1 (species-dependent) | frontiersin.orgnih.govresearchgate.net |

| SAGUA | A. naeslundii, F. nucleatum, P. gingivalis | 2.0–2.8 | frontiersin.orgnih.govresearchgate.net |

Another study evaluating a this compound photosensitizer in a caries biofilm model comprising Actinomyces naeslundii, Actinomyces odontolyticus, and Streptococcus mutans also demonstrated its antimicrobial efficacy. researchgate.netkarger.com

The primary mechanism of action of this compound derivatives in aPDT is the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon light irradiation. rsc.org This highly reactive species can then cause oxidative damage to various cellular components. While the exact target structures of this compound-mediated aPDT are still being elucidated, ROS are known to target biomolecules such as lipids, proteins, and DNA. rsc.orgtandfonline.com

Interestingly, some studies using flow cytometry with propidium iodide (PI) staining have indicated that this compound-mediated aPDT, specifically with SAPYR and SAGUA, did not lead to significant damage of cytoplasmic membranes in the tested bacterial species, which was further supported by the lack of detectable release of nucleic acids. frontiersin.orgresearchgate.netnih.govresearchgate.net This suggests that for these specific derivatives, the primary targets might be intracellular components or other structures within the biofilm matrix rather than immediate membrane lysis. researchgate.netnih.govresearchgate.net However, membrane damage upon aPDT with SAPYR was observed for E. coli in a different study, but not for S. mutans and A. naeslundii, indicating potential variations in mechanisms depending on the bacterial species and the specific this compound derivative used. researchgate.netnih.gov

Chemical modifications to the this compound core significantly influence their antimicrobial photodynamic efficacy. The introduction of cationic substituents is a common strategy to enhance the interaction of photosensitizers with the negatively charged surfaces of bacterial cells, thereby improving their uptake or association and subsequent photodynamic activity. rsc.org

Research has focused on the impact of different positively charged moieties, including primary aliphatic, quaternary aliphatic, aromatic ammonium, and guanidinium cations, on the photodynamic efficacy against various bacterial pathogens. rsc.org These studies aim to deduce structure-activity relationships, considering factors like steric demand and lipophilicity of the functional groups. rsc.org For example, SAPYR, which carries a positively charged pyridinium-methyl moiety, has shown pronounced antimicrobial efficacy. rsc.orguva.nl Another class of modifications involves the development of phenalenone-triazolium salt derivatives, which have also been synthesized and screened for antibacterial activity against Gram-positive and Gram-negative strains. researchgate.net The coupling of phenalenone and triazolium groups has been explored, with many resulting compounds retaining a high singlet oxygen quantum yield. researchgate.net

Comparative studies have evaluated the efficacy of this compound-mediated aPDT alongside conventional antimicrobials like chlorhexidine (CHX) and benzalkonium chloride (BAC). frontiersin.orgresearchgate.netnih.govresearchgate.netkarger.comfrontiersin.org

In polymicrobial biofilm models of periodontal pathogens, aPDT with SAPYR has demonstrated antimicrobial efficacy comparable to or even identical to that of 0.2% chlorhexidine, achieving similar log₁₀ reduction rates in colony-forming units. frontiersin.orgresearchgate.netnih.govresearchgate.netfrontiersin.org For instance, SAPYR mediated aPDT resulted in 4.4–6.1 log₁₀ reduction, while 0.2% chlorhexidine showed approximately 4 log₁₀ reduction for all species in a caries biofilm model. researchgate.netkarger.com However, another this compound derivative, SAGUA, was found to be less effective than SAPYR and chlorhexidine in these biofilm models. frontiersin.orgresearchgate.netnih.govresearchgate.net

A study comparing this compound derivatives with benzalkonium chloride for efficacy against planktonic cultures of dermal pathogens and toxicity to keratinocytes found that aPDT with SAPYR had a broad effective concentration range, whereas benzalkonium chloride did not exhibit such a range for achieving significant bacterial reduction while maintaining eukaryotic cell viability. frontiersin.orgkarger.comfrontiersin.org

These comparisons highlight the potential of this compound-mediated aPDT as a viable alternative or supplementary approach to traditional antiseptics, particularly in challenging environments like biofilms.

Eukaryotic Toxicity and Biocompatibility Assessments in aPDT Applications

Before the clinical application of this compound-mediated antimicrobial photodynamic therapy (aPDT), it is crucial to rule out potential harmful effects on mammalian tissues. karger.com Studies have investigated the eukaryotic toxicity of this compound derivatives towards keratinocytes to assess potentially effective concentration ranges. karger.comnih.gov An effective concentration range is typically defined by achieving a significant reduction in colony-forming units (CFU) of target pathogens while maintaining a high survival rate of eukaryotic cells. karger.comnih.gov For certain this compound derivatives, a broad effective concentration range has been found, indicating potent antimicrobial activity with minimal toxicity to keratinocytes in the dark. karger.comnih.gov However, further biocompatibility studies are necessary to establish the clinical safety of this compound-mediated aPDT. karger.comnih.gov

Anticancer Photodynamic Therapy (PDT)

Photodynamic therapy (PDT) is a promising and minimally invasive therapeutic modality for treating various solid tumors and certain non-oncological diseases. ulpgc.es The process involves the uptake of a photosensitizer (PS) into target cells, followed by localized light irradiation in the visible wavelength (400-750 nm). ulpgc.es This combination, in the presence of molecular oxygen, generates reactive oxygen species (ROS) that induce tumor cell death. ulpgc.es Phenalenone-based photosensitizers are being explored for their potential in anticancer PDT. nih.gov

Induction of Cytotoxicity in Cancer Cell Lines (e.g., PANC-1 Pancreatic Cancer Cells)

Phenalenone derivatives have demonstrated the ability to induce cytotoxicity in various cancer cell lines. researchgate.net For instance, a phenalenone derivative (OE19) induced photocytotoxicity with nanomolar potency in 2D cultured PANC-1 pancreatic cancer cells. nih.gov This derivative also caused light-induced destruction of PANC-1 spheroids with minimal dark toxicity. nih.gov Studies evaluating the cytotoxicity of phenalenone derivatives in PANC-1 cells have shown a dose-dependent response in viability under light irradiation, with significantly higher IC50 values observed in the dark, indicating low dark toxicity. nih.gov

Here is a table summarizing representative cytotoxicity data for a phenalenone derivative (OE19) in PANC-1 cells:

| Cell Line | Treatment | IC50 (nM) |

| PANC-1 | Light | 166 |

| PANC-1 | Dark | >2000 |

Data derived from search result nih.gov. IC50 represents the half-maximal inhibitory concentration.

Other studies have also investigated the activity of various compounds, including hydrazones bearing phenalenone moieties, against cancer cell lines such as PANC-1. researcher.life While some compounds showed lower activity against PANC-1 cell monolayers, their effects on spheroid cell viability in 3D models were comparable to other tested cancer cell lines. researcher.life this compound itself has been identified as a newly developed PS extracted from Scutellaria barbata, showing efficacy in inhibiting keloid fibroblast progression through PDT. umw.edu.pl this compound-mediated PDT significantly suppressed cell viability, migration, and invasion in keloid fibroblasts. umw.edu.pl

Apoptosis Induction Mechanisms in Cancer Cells

PDT-induced cell death can occur through apoptosis, autophagy, or necrosis, with apoptosis being a frequently activated mechanism. ulpgc.es Apoptosis is a physiological event that can be triggered by external stimuli like the oxidative stress caused by photosensitization. ulpgc.es Studies on phenalenone-based PDT in human tumor cells, such as HL60 acute promyelocytic leukemia cells, have shown a potent antitumor cell activity in the presence of light, leading to the induction of apoptosis. researchgate.net This apoptotic process involves the generation of intracellular ROS. researchgate.net Both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways can be induced by this compound PDT. ulpgc.esresearchgate.net Activation of caspase-8 and p38-MAPK has been implicated in triggering these apoptotic pathways in tumor cells treated with phenalenone PDT. researchgate.net The rate of apoptosis in keloid fibroblasts was also shown to be enhanced following this compound-mediated PDT in a dose-dependent manner. umw.edu.pl

Role of Singlet Oxygen and ROS Generation in Anticancer Effects

This compound is recognized as an efficient singlet oxygen (¹O₂) photosensitizer. ulpgc.es Upon light activation, photosensitizers like this compound can transfer energy to molecular oxygen (³O₂) via a Type II mechanism, generating highly reactive singlet oxygen (¹O₂). nih.govulpgc.esnih.gov Alternatively, a Type I mechanism involves electron or hydrogen transfer to a substrate or molecular oxygen, producing radical species such as superoxide radical anion (O₂•⁻), hydrogen peroxide (H₂O₂), or hydroxyl radical (HO•). nih.govulpgc.es Both Type I and Type II mechanisms contribute to the generation of reactive oxygen species (ROS). ulpgc.esjmicrobiol.or.kr

The generation of ROS, particularly singlet oxygen, is considered a primary mechanism by which this compound and its derivatives exert their photocytotoxic effects in cancer cells. nih.govulpgc.es ROS generation causes oxidative damage to various subcellular targets, ultimately leading to cell death. ulpgc.es Studies have confirmed that light-induced ROS production by phenalenone derivatives can induce photocytotoxicity in cancer cells like PANC-1. nih.gov Phenalenone derivatives have been shown to produce both singlet oxygen (Type II ROS) and superoxide anion radicals (Type I ROS) upon light irradiation, contributing to their anticancer activity. researchgate.net The high singlet oxygen quantum yield of this compound derivatives makes them particularly advantageous for PDT applications that rely heavily on the Type II mechanism. karger.comnih.gov

Antiprotozoal Activities

Natural and synthetic 1H-phenalen-1-one-containing compounds exhibit a diverse range of biological activities, including antiprotozoal effects. nih.govd-nb.info Research has explored the potential of phenalenone derivatives as therapeutic agents against parasitic diseases. nih.govd-nb.info

Efficacy Against Leishmania spp. (e.g., L. amazonensis, L. donovani)

Phenalenone derivatives have demonstrated in vitro activity against Leishmania species, which are the causative agents of leishmaniasis. nih.govd-nb.infomdpi.comcabidigitallibrary.orgamanote.comresearchgate.net Studies have evaluated the efficacy of various 1H-phenalen-1-one derivatives against promastigote and amastigote forms of Leishmania amazonensis and Leishmania donovani. nih.govd-nb.infomdpi.comcabidigitallibrary.orgresearchgate.net

Research has shown that some phenalenone compounds exhibit leishmanicidal activity and can induce programmed cell death (PCD) in Leishmania parasites. nih.govd-nb.infocabidigitallibrary.orgresearchgate.net Evidence of an apoptosis-like process in Leishmania promastigotes treated with phenalenone derivatives has been observed, characterized by features such as phosphatidylserine exposure, decreased mitochondrial membrane potential, and chromatin condensation. nih.govd-nb.infocabidigitallibrary.orgresearchgate.net

Specific phenalenone derivatives have shown promising activity against intracellular amastigotes of L. amazonensis, with some compounds exhibiting IC50 values in the low micromolar range, comparable to or exceeding the activity of standard treatments like miltefosine. mdpi.com For example, compounds 5 and 10 demonstrated good activity against L. amazonensis intracellular amastigotes with IC50 values of 1.25 and 1.33 µM, respectively. mdpi.com

Studies have also investigated the effects of phenalenone derivatives on the mitochondrial function of Leishmania parasites. nih.govd-nb.inforesearchgate.net Incubation with certain phenalenones has been shown to induce a significant decrease in the ATP levels of L. amazonensis promastigotes and a decrease in the mitochondrial membrane potential of L. donovani promastigotes. nih.govd-nb.inforesearchgate.net These findings suggest that the leishmanicidal activity of phenalenone derivatives may involve targeting mitochondrial function and inducing programmed cell death pathways in the parasites. nih.govd-nb.inforesearchgate.net

Here is a table summarizing representative data on the activity of selected phenalenone derivatives against Leishmania amazonensis intracellular amastigotes:

| Compound | IC50 (µM) against L. amazonensis intracellular amastigotes |

| Compound 5 | 1.25 |

| Compound 10 | 1.33 |

| Miltefosine | 2.6 |

Data derived from search result mdpi.com. IC50 represents the half-maximal inhibitory concentration.

Further studies are needed to fully establish phenalenone derivatives as novel leishmanicidal therapeutic agents. nih.govd-nb.infocabidigitallibrary.org

Mechanisms of Programmed Cell Death in Parasites (e.g., Mitochondrial Membrane Potential Collapse, Phosphatidylserine Exposure, Chromatin Condensation)

Studies on the activity of 1H-phenalen-1-one derivatives against Leishmania species have provided evidence of programmed cell death (PCD) in these parasites researchgate.netnih.gov. This apoptosis-like process is characterized by several key features, including the collapse of mitochondrial membrane potential, phosphatidylserine exposure on the outer cell membrane, and chromatin condensation researchgate.netnih.govscite.aimdpi.com.

Research indicates that certain phenalenone derivatives can induce a significant decrease in the mitochondrial membrane potential in Leishmania amazonensis and Leishmania donovani promastigotes researchgate.netnih.govd-nb.info. This disruption of the electrochemical gradient across the mitochondrial membrane is a hallmark event in the induction of apoptosis researchgate.netd-nb.info. For instance, incubation with phenalenone F134 induced a highly significant decrease in the ATP level of L. amazonensis promastigotes nih.govd-nb.info. Other compounds, such as F20 and F40, also showed a decrease in the mitochondrial membrane potential of L. donovani promastigotes nih.govd-nb.info.

Phosphatidylserine exposure, another indicator of apoptosis-like cell death, has also been observed in Leishmania promastigotes treated with phenalenone derivatives researchgate.netmdpi.com. Normally located on the inner leaflet of the plasma membrane, phosphatidylserine translocates to the outer leaflet during apoptosis mdpi.com. Using techniques like annexin V and propidium iodide staining, researchers have been able to differentiate between live, dead, and apoptotic parasite populations based on their membrane alterations mdpi.com.

Furthermore, chromatin condensation, a characteristic morphological change in apoptotic cells, has been noted in Leishmania parasites exposed to phenalenone derivatives researchgate.netnih.gov. These observed signals collectively indicate that the parasites are undergoing a death process consistent with apoptosis researchgate.netnih.gov. Four specific phenalenone molecules were found to activate this apoptosis-like process in the parasite researchgate.netnih.govscite.ai.

The induction of programmed cell death in parasites represents a promising strategy for drug development against parasitic diseases nih.gov. The findings suggest the potential utility of phenalenone derivatives as novel leishmanicidal therapeutic agents researchgate.netnih.govscite.ai.

Activity Against Acanthamoeba castellanii Neff

1H-phenalen-1-one derivatives have also demonstrated in vitro activity against Acanthamoeba castellanii Neff, an opportunistic pathogen responsible for Acanthamoeba keratitis and granulomatous amoebic encephalitis orcid.orgull.esull.esnovanet.caresearchgate.net. Research has investigated the effects of these compounds on this protozoa, highlighting their potential as therapeutic agents researchgate.net.

Acanthamoeba keratitis is a serious eye infection, and current treatments often have limited efficacy against the resistant cyst stage of the amoeba researchgate.net. Natural and synthetic phenalenone-containing compounds, known for their role in plant defense mechanisms, have shown a range of biological activities, including activity against protozoan parasites researchgate.net. New synthetic phenalenone derivatives have been tested and exhibit potential activity against A. castellanii researchgate.net. Studies have also explored the mechanisms of cell death induced by these derivatives in Acanthamoeba castellanii Neff orcid.orgnovanet.canovanet.ca.

Other Investigated Biological Activities

Beyond their effects on parasites, this compound derivatives have been investigated for other biological activities, including antioxidant and anti-inflammatory properties, as well as mutagenicity.

Antioxidant Properties (e.g., for 9-hydroxy-1H-phenalen-1-one)

Certain phenalenone compounds, such as 9-hydroxy-1H-phenalen-1-one, have been reported to exhibit antioxidant properties ontosight.aifoodb.cacymitquimica.com. Antioxidants play a crucial role in protecting cells from damage caused by free radicals ontosight.ai.

For example, 2,4-dihydroxy-9-phenyl-1H-phenalen-1-one (4-hydroxyanigorufone), a compound isolated from Anigozanthos flavidus and Monochoria elata, displayed high radical scavenging capacity in the ORAC assay acs.orgnih.govresearchgate.net. Studies exploring the radical scavenging capacity of this compound have investigated the contribution of its functional groups, including the phenolic hydroxyl, the hydroxy ketone, and the phenyl ring acs.orgnih.govresearchgate.net. Hydroxyanigorufone is described as a plant-derived compound with therapeutic applications as an antimicrobial, antioxidant, and anti-inflammatory agent foodb.ca.

Another derivative, 7-hydroxy-1H-phenalen-1-one, may also possess antioxidant properties, which could be relevant in pharmacological studies cymitquimica.com.

Anti-inflammatory Properties (e.g., for 9-hydroxy-1H-phenalen-1-one)

In addition to antioxidant activity, 9-hydroxy-1H-phenalen-1-one has been suggested to have anti-inflammatory effects ontosight.ai. These properties could be beneficial in the treatment of inflammatory diseases ontosight.ai.

Natural phenalenone-type compounds isolated from plants have been traditionally used in folk medicine for their anti-inflammatory properties researchgate.net. Hydroxyanigorufone is also noted for its potential as an anti-inflammatory agent foodb.ca.

Mutagenicity of Nitrated this compound Derivatives (e.g., Ames Salmonella Mutagenicity)

The mutagenicity of nitrated this compound derivatives has been evaluated, particularly using the Ames Salmonella mutagenicity test oup.comnih.govorcid.orgnih.govoup.combioone.orgre-place.bemdpi.com. 1H-Phenalen-1-one is an oxygenated polyaromatic compound found in the atmosphere, and its nitration products are of interest due to the mutagenic nature of nitrated polycyclic aromatic compounds (nitro-PACs) oup.comnih.govoup.com.

Nitration reactions of this compound can yield various products, including 2-nitrophenalenone, 5-nitrophenalenone, and 6-nitrophenalenone, as well as dinitro derivatives oup.comnih.govnih.gov. The mutagenic potential of these nitro compounds has been tested using different Salmonella strains, such as TA98, TA100, YG1021, and YG1024, typically in the absence of S9 mix oup.comnih.gov.

Studies have shown that several nitro compounds obtained from the nitration of this compound exhibit mutagenicity in these bacterial strains oup.com. 2-nitrophenalenone has demonstrated potent mutagenic activity against strains like TA98, TA100, and YG1024 oup.comnih.gov. For instance, it showed 230 revertants/nmol for TA98 and 160 revertants/nmol for TA100 oup.com. 2,5-dinitrophenalenone has exhibited high mutagenicity against strain YG1021 oup.comnih.gov. The Ames test is a widely used bacterial reverse mutation assay for detecting substances that can cause genetic damage leading to gene mutations re-place.bemdpi.com.

The mutagenicity of these nitrated derivatives is an important consideration, especially given the presence of this compound in the atmospheric environment and the potential for nitration reactions to occur oup.comnih.gov.

Mutagenicity of Selected Nitrated this compound Derivatives in Ames Test (Example Data)

| Compound | Salmonella Strain | Revertants/nmol (without S9 mix) | Citation |

| 2-nitrophenalenone | TA98 | 230 | oup.com |

| 2-nitrophenalenone | TA100 | 160 | oup.com |

| 2-nitrophenalenone | YG1024 | 2800 | oup.com |

| 2,5-dinitrophenalenone | YG1021 | Highest compared to other tested nitro products | oup.comnih.gov |

Applications of Phenalen-1-one in Materials Science and Environmental Research

Development of Organic Semiconductors and Dyes

Phenalen-1-one and its derivatives have shown potential in the field of materials science, particularly in the development of organic semiconductors and dyes cymitquimica.com. The planar aromatic system of this compound contributes to its electronic properties, which can be modified through substitutions ontosight.aivulcanchem.com. Research has explored the use of phenalenyl derivatives in the design of ambipolar organic materials, which are capable of transporting both holes and electrons rsc.org. Tris(1-oxo-1H-phenalen-9-olate)aluminum(III) (Al(Op)₃), a compound based on the this compound structure, has been studied as an organic semiconductor with promising optoelectronic properties and charge carrier mobility researchgate.net. These compounds exhibit energy gaps that suggest semiconducting behavior and possess ionization potentials and electron affinities close to those of materials used in organic light-emitting diodes (OLEDs) researchgate.net.

This compound based structures are also utilized in the creation of dyes, including highly water-soluble red dyes synthesized through sulfonation researchgate.net. These dyes, particularly cationic this compound photosensitizers, are being investigated for applications such as antimicrobial photodynamic therapy researchgate.netrsc.orgrsc.org. The photosensitizing properties of this compound, which efficiently produces singlet oxygen, make it a valuable scaffold for developing photoactive materials acs.orgscispace.com.

Role in Environmental Chemistry and Pollutant Studies

This compound plays a role in environmental chemistry due to its occurrence as a pollutant and its potential toxicity.

Occurrence in Atmospheric Environment and Hydrocarbon Samples (e.g., Fuel Oil, Exhaust Particulates)

This compound has been detected in various environmental matrices, indicating its widespread presence. It has been isolated and characterized from the water-soluble fraction of fuel oil, such as a No. 2 fuel oil sample sci-hub.seacs.org. Its presence in petroleum-derived products is noted, and its relatively high water solubility and low volatility suggest it could be environmentally mobile sci-hub.seacs.org.

Furthermore, this compound has been found in urban airborne particulates and exhaust particulates from both diesel and non-catalytic gasoline engines acs.orgoup.com. Its occurrence in airborne particulates appears to indicate a widespread presence in, or production from, fossil fuels sci-hub.se. It may be a product of combustion and/or refinery processes sci-hub.se. Studies have shown that this compound concentrations can increase in respirable particulate matter, particularly during winter rfppl.co.in.

Toxicity Assessment to Aquatic Microorganisms (e.g., Microalgae)

The toxicity of this compound to aquatic microorganisms, specifically microalgae, has been assessed. This compound has been shown to have different effects on the growth of various microalgae species sci-hub.seacs.org.

| Microalgae Species | Light Conditions | Concentration | Effect on Growth | Citation |

| Blue-green algae | Independent of wavelength | 5 ppm | Abrupt toxicity | sci-hub.seacs.org |

| Green algae (e.g., Dunaliella tertiolecta, Chlorella autotrophica) | White light (Daylight fluorescent) | 250 ppb | Lethal | sci-hub.seacs.org |

| Green algae | Yellow filter (530 nm) | Up to 10 ppm | Not affected | sci-hub.seacs.org |

| Diatom (Amphora sp.) | Wavelength dependent | ~Twentyfold of green algae lethal concentration | Inhibition | sci-hub.seacs.org |

The toxicity to green algae was observed to be strongly wavelength-dependent, with significantly higher toxicity under white light compared to light screened by a yellow filter sci-hub.seacs.org. This suggests that photochemical alteration may be involved in the toxicity to green algae sci-hub.seacs.org. This compound can cause a progressive destruction of photosynthetic pigments in green algae under white light, leading to a decline in the rate of photosynthesis sci-hub.se. The basis of this toxicity may involve a photochemically induced, highly oxidizing species sci-hub.se.

Potential for Organic Pollutant Remediation

This compound's role in environmental chemistry also extends to its potential involvement in organic pollutant remediation processes. While this compound itself can be a pollutant, studies on the remediation of polycyclic aromatic hydrocarbons (PAHs) in contaminated soil have indicated that this compound can be generated as an oxygen-containing PAH (oxy-PAH) during oxidation processes, such as persulfate oxidation cas.cnacs.org.

However, these generated oxy-PAHs, including this compound, can subsequently be oxidized and removed by further treatment with activated or unactivated persulfate oxidation cas.cn. This suggests that while it can be an intermediate product, it is also amenable to degradation under certain remediation conditions cas.cn. The presence of oxy-PAHs like this compound in contaminated soil before remediation has also been noted cas.cn.

Future Research Directions and Challenges

Development of Novel Phenalen-1-one Derivatives with Enhanced Specificity and Efficacy

Developing novel this compound derivatives with improved specificity and efficacy is a critical future research direction. While existing phenalenone derivatives have shown diverse biological activities, including antimicrobial, antiviral, and anticancer properties, enhancing their selectivity towards specific targets is crucial to minimize off-target effects and improve therapeutic outcomes. mdpi.comontosight.ai Research is ongoing to synthesize derivatives with modified structures, such as those with different substituents on the phenalenone ring, which can influence their photophysical behavior and biological activity. researchgate.net For instance, studies have investigated the impact of substituents on singlet oxygen quantum yields, a key property for their application in photodynamic therapy. mdpi.comresearchgate.net Tailoring the structure to improve cellular uptake and accumulation in target tissues, as explored with lipid-based supramolecular assemblies and charged derivatives, is another avenue for enhancing efficacy. researchgate.netresearchgate.net Future work will likely involve rational design based on structure-activity relationships and high-throughput screening of novel libraries of phenalenone derivatives to identify lead compounds with optimized properties for specific applications.

Elucidation of Detailed Molecular Targets and Interactions in Biological Systems

A deeper understanding of the detailed molecular targets and interactions of this compound and its derivatives within biological systems is essential for their rational development as therapeutic agents. While some studies suggest interactions through hydrogen bonding, π-π interactions, and electron transfer processes, the specific biomolecules and pathways affected are not always fully characterized. For example, research into their antimicrobial activity indicates potential mechanisms involving reactive oxygen species (ROS) generation and disruption of cellular functions, but the precise molecular targets within pathogens like bacteria and fungi require further investigation. researchgate.net Studies on their activity against parasites such as Leishmania species have provided evidence of inducing apoptosis-like processes and affecting mitochondrial membrane potential, highlighting the need to identify the specific proteins or organelles involved. d-nb.infonih.gov Future research should employ advanced biochemical and cell biology techniques, such as target identification assays, proteomics, and metabolomics, to map the complete interaction profiles of promising phenalenone derivatives in relevant biological contexts. Understanding these interactions at a molecular level will facilitate the design of more potent and selective compounds.

Translational Research for Therapeutic Applications and Clinical Relevance

Translational research is a crucial step to bridge the gap between promising in vitro and in vivo findings and their clinical application. While phenalenone derivatives have demonstrated potential in various therapeutic areas, including antimicrobial and anticancer photodynamic therapy, their translation into clinical practice requires extensive research. mdpi.comresearchgate.net This includes rigorous preclinical studies to evaluate their efficacy and safety in relevant animal models, addressing factors such as pharmacokinetics, pharmacodynamics, and potential long-term effects. nih.gov Identifying suitable delivery systems that can ensure targeted delivery to disease sites and improve bioavailability is also a critical aspect of translational research. researchgate.net Furthermore, establishing standardized protocols for their application, particularly in photodynamic therapy where light dose and wavelength are critical parameters, is necessary for clinical translation. researchgate.net Future efforts should focus on well-designed preclinical studies, formulation development, and ultimately, carefully controlled clinical trials to assess the safety and efficacy of phenalenone derivatives in human patients. The potential of phenalenone as a photosensitizer with high singlet oxygen quantum yield makes it particularly interesting for photodynamic therapy applications, warranting further investigation in this area. mdpi.comresearchgate.net

Advanced Computational Modeling for Structure-Function Optimization

Advanced computational modeling techniques play a vital role in understanding the structure-function relationships of this compound derivatives and guiding the design of novel compounds with optimized properties. Methods such as Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, and Time-Dependent DFT (TD-DFT) can predict electronic structures, spectroscopic properties, and interactions with biological targets. researchgate.netresearchgate.netacs.org These computational approaches can provide insights into factors influencing reactivity, stability, and binding affinity. researchgate.net For instance, computational studies have been used to investigate the photophysical behavior of phenalenone and its derivatives, including singlet-triplet intersystem crossing rates and singlet oxygen production efficiency. researchgate.net Future research will increasingly leverage sophisticated computational methods, including machine learning and artificial intelligence algorithms, to accelerate the discovery and optimization of phenalenone derivatives with desired therapeutic profiles. mdpi.comfrontiersin.org This involves predicting the properties of virtual compounds, simulating their behavior in biological environments, and identifying optimal structures for synthesis and experimental testing, potentially reducing the time and cost associated with drug discovery.

Q & A

Q. Frameworks for Rigor :

- PICOT : Define Population (e.g., Gram-negative bacteria), Intervention (e.g., SAGUA + blue light), Comparison (e.g., untreated controls), Outcome (e.g., log-reduction), and Time (e.g., 30-minute irradiation) .

- FINER Criteria : Ensure questions are Feasible (resources available), Interesting (mechanistic novelty), Novel (unexplored substituent effects), Ethical (IRB compliance), and Relevant (antimicrobial resistance applications) .

Q. Data Presentation :

- Use tables to compare substituent effects on photodynamic activity (e.g., EC₅₀, log-reduction).

- Include supplementary materials for raw spectra, computational input files, and statistical code .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。